molecular formula C23H34O5 B3026159 15(S)-Acetate prostaglandin A2 methyl ester

15(S)-Acetate prostaglandin A2 methyl ester

Cat. No.: B3026159
M. Wt: 390.5 g/mol
InChI Key: KURMKPDMINCWHJ-RXMNKVFOSA-N
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Description

This compound is a prostaglandin analog characterized by a cyclopentenone core substituted with an acetyloxy group on an octenyl side chain. Its stereochemistry (Z, E, and R/S configurations) and functional groups (cyclopentenone, acetyloxy, and ester moieties) are critical for its biological activity and synthetic applications. The synthesis involves magnesium-mediated reactions in methanol, as described in Heterocycles (2000), where intermediates like methyl (5R,6S)-(E)-7-oxo-5,6-isopropylidenedioxyhept-3-enoate are generated .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-5-8-11-20(28-18(2)24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-3/h6,9,14-17,19-21H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURMKPDMINCWHJ-RXMNKVFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate typically involves multiple steps, including the formation of the cyclopentene ring, the introduction of the acetyloxy group, and the esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with analogs:

Compound Name Key Functional Groups Molecular Weight Applications Stability Notes
Methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-Acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate (Target) Cyclopentenone, acetyloxy, ester ~366.4 (calc.) Synthetic intermediate, pharmacology Sensitive to hydrolysis (acetyloxy)
8-O-Acetylshanzhiside Methyl Ester () Cyclopenta[c]pyran, hydroxyl, acetyloxy ~450.4 (calc.) Pharmacology, cosmetics, supplements Higher polarity (multiple -OH)
(Z)-Methyl 7-((3R)-5-oxo-3-(THP-oxy)cyclopent-1-en-1-yl)hept-5-enoate () THP-protected -OH, cyclopentenone ~322.3 (calc.) Fine chemical intermediate Enhanced stability (THP group)
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-Hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid () Hydroperoxy, dioxabicycloheptane ~364.4 (calc.) Reactive intermediate Low stability (hydroperoxide)
Methyl (5Z)-7-[(2R)-2-[(E,3S)-5-(4-chlorophenyl)-3-hydroxy-5-oxopent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate () Chlorophenyl, ketone, dihydroxycyclopentyl ~466.9 (calc.) Drug discovery (lipophilic targets) Increased lipophilicity (Cl)
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E)-(S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid methyl ester () Phenyl, multiple -OH 402.5 Pharmaceuticals, chiral reagents High polarity (three -OH)
Carboprost (Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-methyl-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid) () Dihydroxycyclopentyl, methyl-hydroxy 368.5 Approved drug (labor induction) Optimized for bioavailability

Key Findings

  • Functional Group Impact: The acetyloxy group in the target compound enhances metabolic stability compared to hydroxylated analogs (e.g., ), but it is less stable than THP-protected derivatives () .
  • Synthetic Utility :

    • THP-protected intermediates () are preferred for multi-step syntheses due to their stability under acidic conditions .
    • Hydroperoxy derivatives () are highly reactive, limiting their use to controlled environments .
  • Pharmacological Relevance :

    • Carboprost (), an FDA-approved drug, shares the prostaglandin backbone with the target compound but differs in side-chain hydroxylation and methylation, which are critical for its uterotonic activity .
    • 8-O-Acetylshanzhiside () is used in cosmetics and supplements, reflecting divergent applications despite structural similarities .

Stability and Handling

  • The target compound’s acetyloxy group requires protection from hydrolysis during storage (2–8°C, dry conditions; ) .
  • Hydroperoxy analogs () necessitate stringent safety protocols (e.g., P201/P210 codes in ) due to explosion risks .

Biological Activity

Methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate, with the CAS number 36323-03-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties based on various studies, focusing on its antioxidant, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate is C23H34O5. The compound features a complex structure that contributes to its biological activities. Its structural characteristics include multiple functional groups that may interact with biological targets.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example:

CompoundAntioxidant Activity (%)Method Used
Methyl (Z)-7...TBDDPPH Assay
Reference Compound84.01%DPPH Assay

While specific data on methyl (Z)-7... is limited, its structural analogs suggest potential for high antioxidant activity.

2. Antimicrobial Activity

Methyl (Z)-7... has been studied for its antimicrobial properties against various pathogens. For instance, compounds derived from similar structures have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureusTBDStudy A
Pseudomonas aeruginosaTBDStudy B

These results indicate that methyl (Z)-7... may also exhibit antimicrobial effects; however, specific studies are needed to quantify this activity.

3. Enzyme Inhibition

Enzyme inhibitors are vital in drug development for conditions such as diabetes. Compounds similar to methyl (Z)-7... have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.

Compoundα-glucosidase Inhibition (%)Binding Affinity (Kcal/mol)
Methyl (Z)-7...TBDTBD
Reference Compound78.2%-8.6

Case Studies

Case Study 1: Antioxidant Efficacy of Analogous Compounds
In a study assessing the antioxidant capacity of various methyl esters, compounds resembling methyl (Z)-7... showed promising results in scavenging free radicals using the DPPH assay. The study highlighted the relationship between structural complexity and antioxidant potential.

Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial effects of several natural products against common bacterial strains. Methyl esters similar to methyl (Z)-7... displayed significant inhibition zones compared to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15(S)-Acetate prostaglandin A2 methyl ester
Reactant of Route 2
Reactant of Route 2
15(S)-Acetate prostaglandin A2 methyl ester

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